1-Isocyano-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-Isocyano-4-methoxybenzene, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, can be achieved through the Knoevenagel reaction, which involves the condensation of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde or its derivatives. This method provides access to highly photoluminescent phenylene vinylene oligomers with potential applications in dye and sensor technology (Loewe & Weder, 2002).
Molecular Structure Analysis
The structural analysis of methoxybenzene derivatives, including 1-Isocyano-4-methoxybenzene, reveals that these molecules can adopt planar configurations or exhibit twisting due to steric hindrance. This structural versatility affects their physical and chemical properties, as well as their ability to form hydrogen-bonded dimers and organize into specific packing arrangements in the solid state (Fun et al., 1997).
Chemical Reactions and Properties
1-Isocyano-4-methoxybenzene participates in various chemical reactions, leveraging its isocyano and methoxy functional groups. These reactions include polymerizations, where it can be used to synthesize electronically 'push-pull' substituted poly(p-phenylene vinylene)s, demonstrating its utility in creating materials with specific electronic properties (Lahti et al., 1994).
Physical Properties Analysis
The physical properties of 1-Isocyano-4-methoxybenzene and related compounds can be influenced by their molecular structure. For example, the presence of methoxy groups can affect their photophysical characteristics, as seen in the study of tetramethoxybenzene complexes, where methoxy group rotations have been analyzed through neutron scattering and vibrational spectra to understand their behavior in different states (Pawlukojć et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Isocyano-4-methoxybenzene derivatives, such as their reactivity in electrophilic substitution reactions, highlight the influence of the methoxy group on directing the reaction course and the isocyano group's role in determining the product's electronic characteristics. For instance, the selective electrochemical thiocyanation of methoxybenzene showcases the regioselectivity and chemical versatility of these compounds (Gitkis & Becker, 2006).
Scientific Research Applications
Medicinal Chemistry
- Summary of Application : Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been used in the design of future drugs .
- Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
- Results or Outcomes : The biological activity of isocyanide-containing molecules has been described, but the specific results or outcomes would depend on the individual studies .
Coordination Chemistry
- Summary of Application : Isocyanides have been used in technical applications as ligands in coordination chemistry .
- Methods of Application : The isocyanide group has metal coordinating properties, which makes it useful in this field .
- Results or Outcomes : The specific results or outcomes would depend on the individual studies .
Nanotechnology
- Summary of Application : Isocyanides, including 1-Isocyano-4-methoxybenzene, can be used in the field of nanotechnology .
- Methods of Application : One method involves using isocyanides in the fabrication of metal nanodot arrays via seed-mediated electroless plating with block copolymer thin film scaffolding .
- Results or Outcomes : The specific results or outcomes would depend on the individual studies .
Synthetic Isocyanides
- Summary of Application : Synthetic isocyanides have shown biological activity as antibacterial, antifungal, antimalarial, antiviral, plant fungicides, insecticides and acaricides .
- Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
- Results or Outcomes : The biological activity of isocyanide-containing molecules has been described, but the specific results or outcomes would depend on the individual studies .
Spectroscopy
- Summary of Application : 1-Isocyano-4-methoxybenzene can be used in spectroscopy .
- Methods of Application : The isocyanide group has unique structural features and reactivity that can be studied using various spectroscopic techniques .
- Results or Outcomes : The specific results or outcomes would depend on the individual studies .
Molecular Design
- Summary of Application : Isocyanides are being included in virtually every applied field involving molecular design .
- Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
- Results or Outcomes : The specific results or outcomes would depend on the individual studies .
properties
IUPAC Name |
1-isocyano-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQKTRWKZYUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332309 | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-4-methoxybenzene | |
CAS RN |
10349-38-9 | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyano-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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